molecular formula C16H15IN2O2 B11562371 N-benzyl-N'-(4-iodo-2-methylphenyl)ethanediamide

N-benzyl-N'-(4-iodo-2-methylphenyl)ethanediamide

Cat. No.: B11562371
M. Wt: 394.21 g/mol
InChI Key: NKNNHUHGWPQIES-UHFFFAOYSA-N
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Description

N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodo-substituted aromatic ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with an appropriate halogenated aromatic compound to introduce the benzyl group.

    Iodination: The aromatic ring is iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Amidation: The iodinated aromatic compound is then reacted with ethanediamide under conditions that promote amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the iodo group, converting it to a less reactive form.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of deiodinated aromatic compounds.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzyl and iodo groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways that involve signal transduction and gene expression regulation.

Comparison with Similar Compounds

  • N-benzyl-N’-(4-iodo-2-methylphenyl)-N’'-methylethanediamide
  • N-(2-iodo-4-methylphenyl)benzamide
  • N-(2-iodo-4-methylphenyl)-4-butylbenzamide

Comparison: N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide is unique due to its specific substitution pattern and the presence of both benzyl and ethanediamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15IN2O2

Molecular Weight

394.21 g/mol

IUPAC Name

N-benzyl-N'-(4-iodo-2-methylphenyl)oxamide

InChI

InChI=1S/C16H15IN2O2/c1-11-9-13(17)7-8-14(11)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

NKNNHUHGWPQIES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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